N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several interesting functional groups. It includes two benzo[d][1,3]dioxole groups, which are aromatic rings with two oxygen atoms . These groups are often found in biologically active molecules and can contribute to their activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a carboxamide group. The benzo[d][1,3]dioxole groups are not coplanar, meaning they do not lie in the same plane .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. The presence of the aromatic rings could contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound's synthesis explores innovative pathways, like the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines. This methodology demonstrates a significant degree of stereoselectivity, yielding Z isomers preferentially or exclusively. The reactions showcase the compound's involvement in creating structurally complex derivatives with potential applications in medicinal chemistry and material science (Gabriele et al., 2006).
Potential Biological Activities
- Innovative compounds synthesized from the base structure of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been screened for various biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and diuretic properties. For example, novel benzodifuranyl derivatives, including modifications of the core structure, demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting the compound's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
- Synthesized derivatives were evaluated for antimicrobial efficacy, with some compounds showing promising results against specific bacterial strains. This indicates the compound's potential role in the synthesis of new antimicrobial agents, contributing to the fight against resistant bacterial infections (Talupur et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c22-20(19-12-24-15-5-1-2-6-17(15)27-19)21-9-3-4-10-23-14-7-8-16-18(11-14)26-13-25-16/h1-2,5-8,11,19H,9-10,12-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMAQWOXAXQYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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